molecular formula C12H16O3 B3382468 4-(2-Methoxyphenyl)-3-methylbutanoic acid CAS No. 331236-47-6

4-(2-Methoxyphenyl)-3-methylbutanoic acid

Cat. No. B3382468
Key on ui cas rn: 331236-47-6
M. Wt: 208.25 g/mol
InChI Key: WAXGTOBKXADUQN-UHFFFAOYSA-N
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Patent
US09102614B2

Procedure details

A solution of 4-(2-methoxyphenyl)-3-methyl-butyric acid ethyl ester (24 mmol, crude from previous reaction) in THF (50 mL), EtOH (50 mL) and LiOH (1 M, 50 mL) was stirred at room temperature overnight. The reaction was acidified with 1 M HCl, and extracted with EtOAc. The combined extracts were washed with brine and dried over sodium sulfate. Concentration gave the desired product, which was used without further purification. LCMS-ESI+ (m/z): [M]+ calcd for C12H16O3: 208.11. Found: 208.86
Name
4-(2-methoxyphenyl)-3-methyl-butyric acid ethyl ester
Quantity
24 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:17])[CH2:5][CH:6]([CH3:16])[CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[O:14][CH3:15])C.Cl>C1COCC1.CCO.[Li+].[OH-]>[CH3:15][O:14][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=1[CH2:7][CH:6]([CH3:16])[CH2:5][C:4]([OH:17])=[O:3] |f:4.5|

Inputs

Step One
Name
4-(2-methoxyphenyl)-3-methyl-butyric acid ethyl ester
Quantity
24 mmol
Type
reactant
Smiles
C(C)OC(CC(CC1=C(C=CC=C1)OC)C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Name
Quantity
50 mL
Type
solvent
Smiles
[Li+].[OH-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)CC(CC(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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